3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-5-carboxamide: , also known by its chemical formula C18H19N3O4S, is a complex organic molecule. Let’s break down its structure:
- The pyrazole core (1H-pyrazole-5-carboxamide) provides rigidity and aromaticity.
- The sulfamoyl group (sulfonamide) contributes to its biological activity.
- The ethoxyphenyl and ethylphenyl substituents enhance its lipophilicity and solubility.
Preparation Methods
Synthetic Routes::
Oxidation of 1,3-diethylbenzene: Starting from 1,3-diethylbenzene, the compound undergoes oxidation to form the pyrazole ring.
Sulfamoylation: The ethoxyphenyl group is sulfamoylated using a suitable sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide).
Amide Formation: The amide linkage is formed by reacting the sulfamoylated intermediate with 3-ethylphenylamine.
- Industrial synthesis typically involves batch or continuous processes, optimizing reaction conditions for yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The pyrazole ring can undergo oxidation (e.g., with chromic acid) to form a pyrazole-5-carboxylic acid derivative.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the amide nitrogen or the sulfamoyl sulfur.
Oxidation: Chromic acid (HCrO), reflux in acetic acid.
Reduction: Sodium borohydride (NaBH), methanol.
Substitution: Ammonia (NH), alkyl halides.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its sulfonamide moiety (possible carbonic anhydrase inhibitor).
Agriculture: Used in agrochemical research (e.g., herbicides, fungicides).
Materials Science: Explored for its optical properties and potential as a fluorescent probe.
Mechanism of Action
Target: Likely interacts with enzymes or receptors due to its sulfonamide group.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides, pyrazole derivatives, and amides.
Uniqueness: Its combination of sulfonamide and pyrazole features sets it apart.
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-ethylphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-3-14-6-5-7-16(12-14)21-20(25)18-13-19(23-22-18)29(26,27)24-15-8-10-17(11-9-15)28-4-2/h5-13,24H,3-4H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
WMGMQAPKPIJJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NNC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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